
C6 NBD Galactosilceramida
Descripción general
Descripción
C6 NBD galactosylceramide is a biologically active derivative of galactosylceramide that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD; ) group. C6 NBD galactosylceramide has been used to study intracellular localization and metabolism of galactosylceramide, a sphingolipid whose synthesis is disrupted in Krabbe disease due to a deficiency of galactosylceramide β-galactosidase.
C6-NBD Galactosyl Ceramide is a fluorescent analog of the sphingolipid, galactosyl ceramide. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group.
Aplicaciones Científicas De Investigación
Investigación en Bioquímica de Lípidos
La C6 NBD Galactosilceramida es un esfingolípido marcado fluorescentemente que se utiliza ampliamente en la investigación de la bioquímica de los lípidos. Permite la visualización y el estudio de los dominios de balsas lipídicas dentro de las membranas celulares . Las propiedades fluorescentes de este compuesto lo convierten en una herramienta invaluable para rastrear la distribución y el movimiento de los esfingolípidos en la imagen de células vivas.
Estudios de Actividad Enzimática
Los investigadores utilizan la this compound para investigar la actividad de las enzimas involucradas en el metabolismo de los lípidos. Sirve como sustrato para la β-galactosidasa de galactosilceramida, la enzima deficiente en la enfermedad de Krabbe . Al observar la actividad enzimática, los científicos pueden comprender mejor la patofisiología de los trastornos metabólicos.
Microscopía de Fluorescencia
Debido a su marcado fluorescente, la this compound se utiliza comúnmente en microscopía de fluorescencia. Ayuda en el estudio de la localización intracelular y el tráfico de los esfingolípidos . Esta aplicación es crucial para comprender la dinámica del metabolismo de los esfingolípidos y sus implicaciones en diversas enfermedades.
Investigación sobre la Enfermedad de Krabbe
La this compound ha sido instrumental en el estudio de la enfermedad de Krabbe, un trastorno de almacenamiento lisosomal. Imita la galactosilceramida natural pero con una etiqueta fluorescente, lo que permite a los investigadores observar la interrupción en la síntesis de esfingolípidos debido a la deficiencia de β-galactosidasa de galactosilceramida .
Desarrollo Farmacéutico
En el desarrollo farmacéutico, la this compound se puede utilizar para analizar posibles fármacos que se dirigen a las vías del metabolismo de los lípidos. Sus propiedades fluorescentes permiten la detección de alto rendimiento de compuestos que pueden interactuar con los esfingolípidos o afectar su metabolismo .
Lipidomica
La this compound se utiliza en la lipidomica para cuantificar y analizar la composición de esfingolípidos en diversas muestras biológicas. Su firma fluorescente distintiva permite la separación e identificación de especies de esfingolípidos en mezclas complejas .
Mecanismo De Acción
Target of Action
C6 NBD Galactosylceramide is an active derivative of galactosylceramide . The primary target of this compound is the enzyme neutral β-glycosylceramidase (GCase) . GCase plays a crucial role in the metabolism of glycosphingolipids, which are essential components of the cell membrane and have various biological functions, including signal transduction and cell recognition .
Mode of Action
C6 NBD Galactosylceramide interacts with its target, GCase, by serving as a substrate for the enzyme . The fluorescent tag, C6 nitrobenzoxadiazole (C6 NBD), allows for the study of the intracellular localization and metabolism of galactosylceramide .
Biochemical Pathways
The interaction of C6 NBD Galactosylceramide with GCase affects the metabolism of glycosphingolipids . Glycosphingolipids are synthesized in the endoplasmic reticulum and transported to the Golgi apparatus . Disruptions in this pathway can lead to various diseases, such as Krabbe disease, which is caused by a deficiency of galactosylceramide β-galactosidase .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body . The fluorescent tag, C6 NBD, could potentially aid in tracking the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The action of C6 NBD Galactosylceramide results in changes in the intracellular localization and metabolism of galactosylceramide . This can provide valuable insights into the role of glycosphingolipids in cellular functions and the pathogenesis of diseases related to glycosphingolipid metabolism .
Action Environment
The action of C6 NBD Galactosylceramide can be influenced by various environmental factors. For instance, the temperature can affect the compound’s interaction with GCase and its subsequent intracellular localization . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at -20°C .
Análisis Bioquímico
Biochemical Properties
C6 NBD Galactosylceramide has been used to study intracellular localization and metabolism of galactosylceramide . It interacts with various enzymes and proteins, including neutral β-glycosylceramidase (GCase) , which plays a crucial role in the metabolism of galactosylceramide .
Cellular Effects
The effects of C6 NBD Galactosylceramide on cells are primarily related to its role in the metabolism of galactosylceramide . It influences cell function by interacting with specific enzymes and proteins, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of C6 NBD Galactosylceramide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its fluorescent tag allows for the visualization of these interactions .
Temporal Effects in Laboratory Settings
The effects of C6 NBD Galactosylceramide can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of C6 NBD Galactosylceramide can vary with different dosages in animal models .
Metabolic Pathways
C6 NBD Galactosylceramide is involved in the metabolic pathways of galactosylceramide . It interacts with enzymes such as GCase , which can affect metabolic flux or metabolite levels .
Transport and Distribution
C6 NBD Galactosylceramide is transported and distributed within cells and tissues .
Propiedades
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33-,34-,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQNDHFYIPTAY-LFUFHFQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses the sorting of fluorescent sphingolipid analogues in HepG2 cells. How does the structure of N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl, a fluorescently labeled galactosylceramide analogue, make it suitable for studying lipid trafficking in a similar manner to the analogues used in the paper?
A1: N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl shares a similar structure with C6-NBD-galactosylceramide, which was used in the study. Both molecules consist of a sphingosine backbone, a galactose sugar headgroup, and a fluorescent NBD (nitrobenzoxadiazole) group attached via an aminocaproyl linker. This structural similarity suggests that N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl would likely exhibit similar trafficking properties as C6-NBD-galactosylceramide in HepG2 cells. The NBD group allows for visualization and tracking of the molecule within the cell using fluorescence microscopy, enabling researchers to study its transport and sorting within the sub-apical compartment (SAC) and other cellular compartments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)

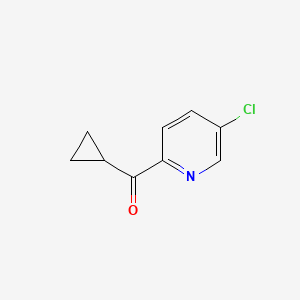

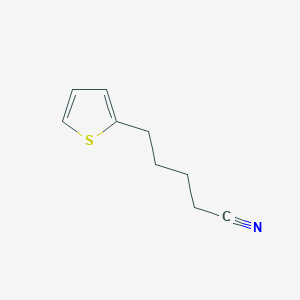
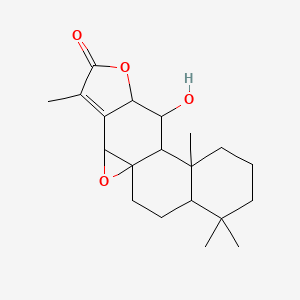
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)


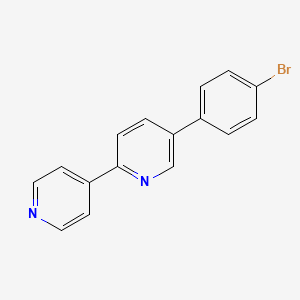
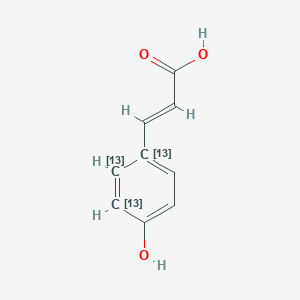

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
